![molecular formula C8H11IO B2678091 3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane CAS No. 2375271-09-1](/img/structure/B2678091.png)

3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

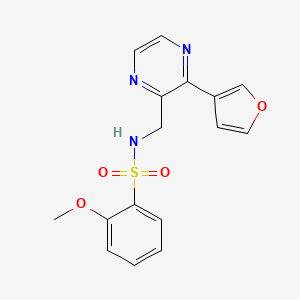

“3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It is generally known for offering high passive permeability, high water solubility, and improved metabolic stability .

Synthesis Analysis

The synthesis of BCP derivatives often involves reactions with [1.1.1]propellane . For instance, radicals derived from commonly available carboxylic acids and organo-halides can perform additions onto [1.1.1]propellane to afford BCP radicals .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The InChI code for “3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane” is 1S/C8H11IO/c9-8-3-7 (4-8,5-8)6-1-10-2-6/h6H,1-5H2 .Chemical Reactions Analysis

BCPs are increasingly valued as intermediates in ‘strain release chemistry’ for the synthesis of four-membered ring systems . They can engage in polarity-matched borylation . Also, 1,3-disubstituted BCPs are attractive precursors to BCPs via a formal carbene insertion into the C1–C3 bond .Aplicaciones Científicas De Investigación

Drug Design

BCPs can impart physicochemical benefits on drug candidates . They have shown impressive results as surrogates for 1,4-disubstituted arenes, tert-butyl, and alkyne groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability . Examples include BCP analogues of the g-secretase inhibitor BMS-708, 163 and resveratrol .

Synthesis of Biologically-Relevant Targets

The chemistry of BCPs displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Conversion to Other Derivatives

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Materials Science

Over the past three decades, the application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRWNHXXSUQKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)

![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)

![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)